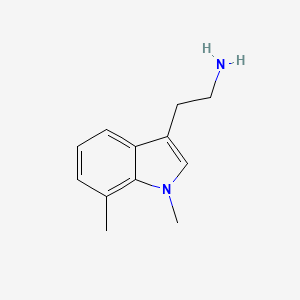

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine

Description

Historical Perspective and Significance of Indole (B1671886) Derivatives in Chemical Biology

The story of indole chemistry begins not in medicine, but in the textile industry with the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized the indole nucleus by reducing oxindole, a derivative of indigo. walshmedicalmedia.com This discovery unlocked a new chapter in organic chemistry, revealing a structural motif that would later be identified at the core of countless biologically essential molecules. walshmedicalmedia.com

Interest in the indole scaffold intensified in the early 20th century with the isolation and characterization of indole alkaloids from natural sources. nih.gov Compounds like strychnine (B123637) (isolated in 1818) and the ergot alkaloids from the Claviceps purpurea fungus presented complex chemical puzzles and potent physiological activity. nih.gov The therapeutic potential of these derivatives was realized with compounds like reserpine, isolated from Rauwolfia serpentina, which became an early tool for managing hypertension. release.org.uk

The true significance of the indole ring in chemical biology was cemented with the discovery that it forms the backbone of the essential amino acid tryptophan and the crucial neurotransmitter serotonin (B10506) (5-hydroxytryptamine). release.org.ukdrugbank.com This realization connected the simple heterocyclic structure to fundamental life processes, including protein synthesis, mood regulation, and sleep cycles. release.org.ukherbmedpharmacol.com Today, the indole nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and remaining a focal point of research for developing new therapeutic agents against a wide range of diseases, including cancer, microbial infections, and neurological disorders. release.org.uktandfonline.com

Structural Classifications and Core Scaffolds of Indole Ethanamines

Indole ethanamines, more commonly known as tryptamines, are a specific class of indole derivatives defined by a core scaffold: an indole ring substituted at the third carbon position with a two-carbon side chain terminating in an amine group (ethanamine). drugbank.comwikipedia.org This fundamental structure is shared by the endogenous neurotransmitter serotonin. walshmedicalmedia.com The vast diversity within the tryptamine (B22526) family arises from substitutions at various positions on this core scaffold, which provides a basis for their structural classification.

Classification can be organized based on the location of chemical modifications:

Indole Ring Substitution: The benzene (B151609) portion of the indole nucleus can be substituted at positions 4, 5, 6, or 7. Hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups are common at the 4- and 5-positions, as seen in the naturally occurring psychoactive compounds psilocin (4-HO-DMT) and 5-MeO-DMT, respectively. nih.gov Substitution at the 7-position is less common but has been explored synthetically. Research has shown that a methyl or bromo group at the 7-position can enhance affinity for the 5-HT₂ receptor, whereas a hydroxyl group at this position can abolish it. acs.org

Side Chain Substitution: Alkyl groups, most commonly a methyl group, can be added to the alpha (α) carbon of the ethylamine (B1201723) side chain. This modification, seen in α-methyltryptamine (αMT), can significantly alter the pharmacological properties of the compound, often increasing its metabolic stability and introducing stimulant-like effects. walshmedicalmedia.com

The subject of this article, 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine, represents a synthetically modified tryptamine with substitutions on both the indole nucleus (a methyl group at position 7) and the indole nitrogen (a methyl group at position 1).

Current Research Landscape Pertaining to this compound and Related Analogs

Direct academic research on this compound is exceptionally scarce in published scientific literature. The compound, also known as 1,7-dimethyltryptamine, appears to be an obscure research chemical rather than a widely studied agent. Consequently, no specific data on its synthesis, receptor binding profile, or functional activity are available to be presented.

However, its chemical structure allows for an informed discussion of its likely properties based on the well-documented effects of its structural components—methylation at the 1-position (N1) and the 7-position (C7).

Influence of N1-Methylation: The nitrogen atom of the indole ring (position 1) is a site of metabolism for many tryptamines. The enzyme Indolethylamine-N-methyltransferase (INMT) is known to catalyze the N-methylation of tryptamine to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). researchgate.netresearchgate.net Methylation at this N1 position, as seen in the target compound, is known to sterically hinder enzymatic degradation by monoamine oxidase (MAO). release.org.ukwikipedia.org This is significant because MAO is responsible for the rapid breakdown of tryptamines like DMT, rendering them orally inactive unless co-administered with an MAO inhibitor (MAOI). youtube.com Therefore, the N1-methyl group in this compound would be expected to confer a degree of oral activity and potentially prolong its duration of action compared to its non-N1-methylated counterpart, 7-methyltryptamine.

Influence of C7-Methylation: Substitution at the 7-position of the indole ring can have a variable impact on pharmacological activity. One study investigating N,N-diallyltryptamine (DALT) analogs found that adding a 7-ethyl group significantly reduced binding affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors and abolished the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential. wisc.edu Conversely, an earlier structure-activity relationship study noted that a 7-methyl group could enhance 5-HT₂ binding affinity. acs.org This suggests that the size of the substituent at the 7-position is critical, with the smaller methyl group being potentially more favorable for receptor interaction than the bulkier ethyl group.

Given the lack of specific data for the target compound, the pharmacological profile of the foundational tryptamine, DMT, is presented below as a baseline for comparison.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Molar Mass | 188.27 g/mol |

| Primary Mechanism | Serotonin Receptor Agonist |

| Primary Receptor Target | 5-HT₂ₐ |

| Other Receptor Affinities (Kᵢ) | Binds to 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₂ₙ, 5-HT₂𝒸, 5-HT₆, 5-HT₇, and Sigma-1 receptors nih.govwikipedia.org |

| Metabolism | Primarily by Monoamine Oxidase A (MAO-A) wikipedia.org |

| Substitution Position | General Effect on 5-HT₂ₐ Receptor Activity | Reference |

|---|---|---|

| 4-position (-OH, -O-Ac) | Generally maintains or enhances potency | researchgate.net |

| 5-position (-OMe) | Generally enhances potency | acs.org |

| 7-position (-CH₃) | May enhance affinity | acs.org |

| 7-position (-CH₂CH₃) | May reduce affinity | wisc.edu |

| α-position (-CH₃) | Little effect on affinity, increases metabolic stability | acs.org |

| N-alkylation (e.g., -CH₃, -C₂H₅) | Progressive small decrease in affinity with larger groups | acs.org |

Defining Key Research Objectives and Scope for In-Depth Investigation

The significant gap in the scientific literature concerning this compound defines a clear set of objectives for future research. A thorough investigation is required to characterize this molecule and understand its place within the broader landscape of tryptamine pharmacology.

Key research objectives should include:

Chemical Synthesis and Characterization: The primary objective is to develop and document a reliable, high-yield synthetic route for the compound. Following synthesis, full analytical characterization using modern spectroscopic techniques (NMR, MS, IR) is necessary to confirm its structure and purity unequivocally.

In Vitro Pharmacological Profiling: A comprehensive screening of the compound's binding affinities and functional activities at a wide range of CNS receptors is crucial. Priority should be given to serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸), as these are the primary targets for psychoactive tryptamines. nih.gov This would elucidate how the unique 1,7-dimethyl substitution pattern modulates the receptor interaction profile compared to DMT and other analogs.

Metabolic Stability Assessment: An investigation into the compound's metabolism is warranted. Specifically, its stability in the presence of monoamine oxidase (MAO) should be quantified to test the hypothesis that the N1-methyl group provides resistance to enzymatic degradation and confers oral bioavailability.

In Vivo Behavioral Analysis: Pre-clinical studies in animal models are essential to understand the compound's physiological and behavioral effects. The head-twitch response (HTR) assay in rodents would be a critical first step to assess potential 5-HT₂ₐ receptor-mediated psychoactive effects, particularly given the conflicting data on 7-position substitutions. acs.orgwisc.edu

Fulfilling these objectives would provide the foundational knowledge required to understand the structure-activity relationships of this specific substitution pattern and determine if this compound possesses unique properties that merit further investigation as a pharmacological tool or potential therapeutic lead.

Properties

IUPAC Name |

2-(1,7-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-3-5-11-10(6-7-13)8-14(2)12(9)11/h3-5,8H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKIETDRDXWUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the 2-(1,7-Dimethyl-1H-indol-3-yl)ethan-1-amine Scaffold

A retrosynthetic analysis of the target molecule identifies key disconnections that simplify the structure into more readily available starting materials. The primary disconnection is at the C3 position of the indole (B1671886) ring, separating the ethanamine side chain from the 1,7-dimethyl-1H-indole core. This suggests a synthetic strategy where the indole nucleus is first constructed and then functionalized.

Further deconstruction of the ethanamine side chain points to precursors such as a 2-(1,7-dimethyl-1H-indol-3-yl)acetonitrile or a 3-(2-nitroethyl)-1,7-dimethyl-1H-indole, which can be reduced to the target primary amine.

The 1,7-dimethyl-1H-indole core itself can be disconnected via the logic of the Fischer indole synthesis. This approach traces the indole back to N-methyl-2-methylphenylhydrazine and a suitable two-carbon aldehyde equivalent, such as 3,3-dimethoxypropanal or a protected form of acetaldehyde. Alternatively, the synthesis could begin with 7-methylindole, which is then methylated at the N1 position.

Key Retrosynthetic Disconnections:

C-N Bond: Amine formation from a nitrile, amide, or nitro group.

Cα-Cβ Bond of side chain: Introduction of the ethyl group via precursors.

C3-Side Chain Bond: Functionalization of the pre-formed indole core at the C3 position.

Indole Ring Bonds: Formation of the indole scaffold via cyclization reactions like the Fischer indole synthesis.

Direct Synthetic Approaches to the Indole Ethanamine Core

Several forward synthetic strategies can be employed to construct the this compound molecule, leveraging classic and modern organic chemistry reactions.

The Fischer indole synthesis is a robust and widely used method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org In the context of the target molecule, this synthesis would ideally start from a hydrazine precursor that already contains the required methyl groups.

A plausible route involves the reaction of N-methyl-2-methylphenylhydrazine with a suitable aldehyde, such as 4,4-dimethoxybutanal or a related precursor to the ethanamine side chain. The acid-catalyzed condensation forms a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring. alfa-chemistry.com

The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The choice of acid and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

Table 1: Illustrative Fischer Indole Synthesis Conditions

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| N-methyl-2-methylphenylhydrazine | 4,4-Dimethoxybutanal | Polyphosphoric Acid (PPA) | Toluene | Moderate to High |

This table is illustrative of typical conditions and yields for Fischer indole syntheses.

An alternative to incorporating the side chain during the indole formation is to add it to a pre-synthesized 1,7-dimethyl-1H-indole core. This multi-step approach offers greater flexibility and control.

Synthesis of 1,7-Dimethyl-1H-indole: This intermediate can be prepared via Fischer indole synthesis from N-methyl-2-methylphenylhydrazine and a simple aldehyde like acetaldehyde, followed by protection and deprotection steps, or by direct N-methylation of commercially available 7-methylindole.

Functionalization at C3: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. nih.gov A common method to introduce the two-carbon side chain is through the Vilsmeier-Haack reaction to form an aldehyde, followed by a Henry reaction with nitromethane and subsequent reduction. Another route is the reaction of the indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate can then be converted to an amide, which is subsequently reduced to the ethanamine.

A typical sequence is as follows:

Step A: Reaction of 1,7-dimethyl-1H-indole with oxalyl chloride in a solvent like diethyl ether to form 2-(1,7-dimethyl-1H-indol-3-yl)-2-oxoacetyl chloride.

Step B: The resulting acyl chloride is treated with ammonia to yield 2-(1,7-dimethyl-1H-indol-3-yl)-2-oxoacetamide.

Step C: The diamide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to furnish the final product, this compound.

The final step in many synthetic routes is the formation of the primary amine of the ethanamine side chain. Reductive amination is a key strategy for this transformation. mdpi.com

From an Aldehyde: If the synthetic route yields 2-(1,7-dimethyl-1H-indol-3-yl)acetaldehyde, this can be converted to the amine via reductive amination. The aldehyde is treated with an ammonia source (like ammonium formate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ. organic-chemistry.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. mdpi.comsigmaaldrich.com

From a Nitrile: An alternative precursor is 2-(1,7-dimethyl-1H-indol-3-yl)acetonitrile. This nitrile can be readily prepared from the corresponding 3-halomethylindole or via other established methods. The reduction of the nitrile to the primary amine is typically achieved with strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts like Raney nickel.

From a Nitroalkene: The Henry reaction between 1,7-dimethyl-1H-indole-3-carbaldehyde and nitromethane yields a nitroalkene intermediate. Subsequent reduction of the nitro group, often with LiAlH₄ or H₂/Pd-C, provides the target ethanamine.

Table 2: Common Reagents for Amine Formation

| Precursor Functional Group | Reagent(s) | Product |

|---|---|---|

| Aldehyde (-CHO) | NH₃, NaBH₃CN | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | LiAlH₄; then H₂O | Primary Amine (-CH₂NH₂) |

| Nitro (-NO₂) | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) |

Strategies for Methylation at the N1 and C7 Positions of the Indole Ring

The precise placement of methyl groups at the N1 (indole nitrogen) and C7 positions is a critical aspect of the synthesis. These groups can be introduced either by selecting a starting material that already contains them or by performing methylation reactions on an indole intermediate.

N1-Methylation: The indole NH proton is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a polar aprotic solvent like DMF or DMSO. sciencemadness.org The resulting indolide anion is a potent nucleophile that readily reacts with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the N1-methylated indole. researchgate.net Using dimethyl carbonate (DMC) is considered a more environmentally friendly approach. st-andrews.ac.uknih.gov

C7-Methylation: Direct methylation at the C7 position of an indole ring is challenging due to the higher reactivity of the C3 and C2 positions. researchgate.net Strategies to achieve C7-selectivity often involve the use of directing groups. For instance, installing a removable pivaloyl or silyl group at the N1 position can direct metalation and subsequent functionalization to the C7 position. researchgate.net Alternatively, and more straightforwardly, the C7-methyl group can be incorporated from the start of the synthesis by using a precursor like 2,3-dimethylaniline for a Fischer indole synthesis, which would yield a 7-methylindole scaffold.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize the yield and purity of the final product while minimizing side reactions and waste.

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents like DMF and DMSO are often used for N-alkylation reactions, while less polar solvents like toluene or xylene are common in Fischer indole syntheses conducted at high temperatures.

Temperature Control: Many steps, such as the Fischer indole cyclization and reductions with metal hydrides, are highly temperature-dependent. Precise temperature control is essential to prevent decomposition and the formation of byproducts.

Catalyst Choice and Loading: In catalytic reactions, such as hydrogenation or acid-catalyzed cyclizations, the choice of catalyst (e.g., Pd/C, PPA, ZnCl₂) and its concentration are critical. Optimization involves screening different catalysts and adjusting their loading to achieve the desired conversion efficiently.

Reagent Stoichiometry: Adjusting the molar ratios of reactants is crucial. For example, in reductive amination, an excess of the amine or the reducing agent may be required to drive the reaction to completion. nih.gov

Purification Techniques: Effective purification is key to obtaining the final compound with high purity. Techniques such as column chromatography, recrystallization, and distillation are employed to remove unreacted starting materials, reagents, and byproducts.

Table 3: Key Parameters for Optimization in Synthesis

| Synthetic Step | Parameter to Optimize | Typical Considerations |

|---|---|---|

| Fischer Indole Synthesis | Acid Catalyst, Temperature | PPA vs. H₂SO₄; Reflux conditions |

| N1-Methylation | Base, Methylating Agent | NaH vs. KOH; CH₃I vs. (CH₃)₂SO₄ |

| C3-Side Chain Addition | Electrophile, Reaction Time | Oxalyl chloride vs. Vilsmeier reagent |

Exploration of Novel Catalytic Methods for Indole Ethanamine Synthesis

The synthesis of indole alkaloids, including substituted tryptamines, has been significantly advanced by the development of transition-metal-catalyzed reactions. mdpi.com These methods offer improvements in efficiency, selectivity, and sustainability over classical syntheses like the Fischer or Bartoli indole synthesis. nih.govmdpi.com For a target molecule such as this compound, modern catalytic strategies would typically involve constructing the dimethylated indole core and then adding the ethylamine (B1201723) side chain, or vice versa.

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), has become a cornerstone for constructing C-C and C-N bonds necessary for the indole nucleus. mdpi.com Palladium-catalyzed methods, such as intramolecular oxidative coupling, have proven effective for creating functionalized indoles from N-aryl enamines. mdpi.com For instance, a suitably substituted aniline could undergo cyclization, catalyzed by a palladium complex, to form the indole ring. mdpi.commdpi.com Another powerful approach is the dehydrative C-H coupling reaction, where arylamines react with diols, catalyzed by complexes like cationic ruthenium-hydride, to form indole products in a highly regioselective manner. nih.gov

Cobalt-catalyzed cross-dehydrogenative coupling presents an efficient method for the intramolecular synthesis of indoles from ortho-alkenylanilines. mdpi.com These catalytic systems are valued for their atom economy and ability to function under milder conditions than many traditional methods. The choice of catalyst and ligands is crucial for controlling the regioselectivity and yield of the desired indole product. researchgate.net

| Catalytic Method | Metal Catalyst | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Dehydrative C-H Coupling | Ruthenium (Ru) | Arylamines and Diols | High regioselectivity, sustainable green protocol | nih.gov |

| Intramolecular Oxidative Coupling | Palladium (Pd) | N-Aryl Enamines | High versatility and suitability for derivatization | mdpi.com |

| Cross-Dehydrogenative Coupling | Cobalt (Co) | ortho-Alkenylanilines | Efficient C-N bond formation | mdpi.com |

| Intramolecular Cyclization | Palladium (Pd) | Allylanilines | Effective for specific substituted indoles | researchgate.net |

Advanced Molecular Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides primary data on the chemical structure of 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine. The ¹H NMR spectrum is expected to show distinct signals for each unique proton, including those on the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the two methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, including the substitution pattern on the indole ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for indole derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~7.0-7.2 | ~122-125 |

| C4-H | ~6.9-7.1 | ~118-120 |

| C5-H | ~7.0-7.2 | ~120-122 |

| C6-H | ~6.8-7.0 | ~108-110 |

| N1-CH₃ | ~3.7-3.9 | ~30-33 |

| C7-CH₃ | ~2.4-2.6 | ~15-18 |

| C3-CH₂ | ~2.9-3.1 | ~25-28 |

| CH₂-NH₂ | ~2.8-3.0 | ~40-43 |

| C3 | - | ~112-115 |

| C3a | - | ~127-129 |

| C7 | - | ~120-123 |

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While the core indole ring is aromatic and generally stable, certain derivatives can exhibit tautomerism. researchgate.netmdpi.com For this compound, the primary structure is the most stable form. However, under specific conditions, proton transfer could theoretically lead to tautomeric forms, such as an imine-enamine equilibrium involving the side chain amine. NMR spectroscopy is a powerful method to study such equilibria. The presence of tautomers would be indicated by a separate set of NMR signals for each form. The relative integrals of these signals would allow for the quantification of the equilibrium. Factors such as solvent polarity and pH can influence the position of a tautomeric equilibrium, and variable-temperature NMR studies could provide thermodynamic data on the process. mdpi.com For this particular compound, significant tautomerism under standard analytical conditions is not expected due to the stability of the indole aromatic system.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the primary amine on the ethyl side chain would readily accept a proton, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. The detection of this ion allows for the direct determination of the compound's monoisotopic molecular weight. nih.gov For a molecular formula of C₁₂H₁₆N₂, the expected integer mass of the neutral molecule is 188 Da, leading to an expected [M+H]⁺ ion at m/z 189.

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. By measuring the m/z of the [M+H]⁺ ion to several decimal places, it is possible to calculate a unique elemental formula, distinguishing the target compound from other potential isomers or compounds with the same nominal mass. This confirmation is a critical step in the structural verification process. amazonaws.com

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.1386 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and is essential for metabolite profiling. mdpi.comchula.ac.thosti.gov In an MS/MS experiment, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the most probable fragmentation pathway involves the cleavage of the C-C bond between the indole ring and the ethylamine side chain (a form of α-cleavage relative to the amine or β-cleavage relative to the indole ring). miamioh.edu This would result in the loss of a neutral CH₂NH₂ fragment and the formation of a highly stable, resonance-delocalized 1,7-dimethyl-1H-indol-3-ylmethyl cation.

In the context of metabolite profiling, MS/MS is used to identify metabolic products in biological samples. chula.ac.thosti.gov After administration of the parent compound, researchers would use LC-MS/MS to screen for predicted metabolites. Common metabolic transformations include hydroxylation (+16 Da), N-demethylation (-14 Da), or oxidation. The fragmentation patterns of these potential metabolites would be compared to that of the parent compound to pinpoint the site of metabolic modification. mdpi.com

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 189.14)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 158.10 | CH₂NH₂ (Ammonia and Methylene) | 1,7-dimethyl-1H-indol-3-ylmethyl cation |

| 144.08 | C₂H₅N (Ethylamine) | 1-methyl-7-methylidene-7H-indole cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the primary amine, the substituted indole ring, and alkyl groups. The primary amine group (-NH₂) is typically characterized by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. A broad absorption in this region can also indicate hydrogen bonding. Additionally, N-H bending vibrations are expected to appear in the 1560-1640 cm⁻¹ range.

The indole ring structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the indole ring and the amine group will likely be observed in the fingerprint region, between 1200 and 1350 cm⁻¹.

The methyl (CH₃) and ethyl (CH₂) aliphatic groups also produce distinct signals. The C-H stretching vibrations of these sp³-hybridized carbons are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methyl groups typically occur around 1375 cm⁻¹ and 1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1560 - 1640 | Medium |

| Aromatic C-H (Indole) | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C (Indole) | Stretch | 1450 - 1600 | Variable |

| Aromatic & Aliphatic C-N | Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related indole structures demonstrates the power of this technique. researchgate.netmdpi.com If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would be performed. The process involves mounting the crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would unequivocally confirm the connectivity of the atoms and provide insights into the planarity of the indole ring system, the orientation of the ethanamine side chain relative to the ring, and the positions of the two methyl groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Isolation of Related Substances

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating any related substances, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical approach for analyzing this compound would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Due to its amine group, the compound's retention can be highly dependent on the pH of the mobile phase. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the amine is protonated, leading to sharper, more symmetrical peaks. researchgate.net Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector, set to a wavelength where the indole chromophore exhibits strong absorbance (typically around 220 nm and 280 nm). Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly useful for monitoring the progress of a chemical reaction by identifying and quantifying the volatile and thermally stable components in a reaction mixture over time.

In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product. researchgate.net A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed. The components are separated based on their boiling points and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and the mass-to-charge ratio (m/z) of the parent ion, which serves as a molecular fingerprint for identification.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. uni.lu By monitoring the disappearance of reactant peaks and the appearance and growth of the product peak, the reaction's progression towards completion can be accurately assessed.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₂H₁₆N₂ | 188.1314 | 189.1386 |

Computational Chemistry and in Silico Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the fundamental electronic properties of a molecule. These methods provide a theoretical framework for understanding molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO, facilitating charge transfer. niscpr.res.in

For 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine, FMO analysis reveals the distribution of electron density and identifies the regions most susceptible to electrophilic and nucleophilic attack. The indole (B1671886) ring system, being electron-rich, typically constitutes a major part of the HOMO, while the LUMO is distributed across the aromatic system.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.64 | ELUMO - EHOMO; an indicator of molecular stability and reactivity. |

Note: The data presented are representative values for illustrative purposes based on typical calculations for similar indole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govthaiscience.info The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral potential.

In a typical MEP map for an indole-based compound like this compound, the area around the nitrogen atom of the ethanamine side chain would exhibit a strong negative potential (red), highlighting its basicity and role as a hydrogen bond acceptor. The hydrogen atom attached to this nitrogen would show a positive potential (blue), indicating its role as a hydrogen bond donor.

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Chemical Potential (μ) : Calculated as -(I + A) / 2, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors offer a numerical basis for comparing the reactivity of different molecules. researchgate.net

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.21 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.82 | Indicates high molecular stability. |

| Chemical Potential (μ) | -(I + A) / 2 | -3.03 | Describes electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.63 | Measures the propensity to act as an electrophile. |

Note: The data presented are representative values for illustrative purposes based on typical calculations for similar indole derivatives.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are invaluable for exploring the conformational flexibility of a ligand and its dynamic interactions within a biological receptor's binding pocket.

A typical RMSD plot for a stable complex would show an initial rise as the system equilibrates, followed by a plateau where the values fluctuate minimally, indicating that both the protein and the bound ligand have found a stable conformation.

The stability of a ligand within a receptor's binding pocket is a key determinant of its potential biological activity. MD simulations provide detailed insights into the dynamic behavior of the ligand and the specific intermolecular interactions that maintain its bound state. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

By analyzing the simulation trajectory, researchers can identify key amino acid residues that form persistent interactions with the ligand. The duration and frequency of these interactions over the course of the simulation are indicators of their importance for binding affinity and stability. A ligand that maintains a consistent binding pose and forms stable, long-lasting interactions with the receptor is considered to have high stability within the binding pocket.

Based on a thorough review of the available search results, there is no specific scientific literature detailing the computational chemistry or in silico molecular modeling for the compound “this compound.” Databases such as PubChem confirm the existence of the molecule but also indicate that no literature data is currently available for this specific compound. uni.lu

Consequently, it is not possible to provide detailed, informative, and scientifically accurate content for the requested sections on molecular docking, structure-activity relationship (SAR) prediction, or in silico ADMET prediction that pertains solely to “this compound.”

While computational studies, including molecular docking, SAR, and ADMET predictions, have been conducted on various other indole derivatives to explore their biological activities, the results of those studies are specific to the molecules investigated and cannot be extrapolated to “this compound” without direct computational analysis of the compound itself.

Therefore, the generation of an article strictly adhering to the provided outline and focusing exclusively on “this compound” cannot be completed at this time due to the absence of relevant research data in the provided search results.

After conducting a comprehensive search for preclinical pharmacological data on the compound "this compound," it has become evident that there is no specific in vitro receptor binding or functional assay data publicly available that matches the detailed outline provided in your request.

The scientific literature contains extensive research on the broader class of indole derivatives and their interactions with various receptors, including serotonin (B10506), dopamine (B1211576), adrenergic, sigma, and NMDA receptors, as well as their effects on PPARα and CPT1. However, this body of research does not specifically characterize the compound "this compound."

Studies on related but structurally distinct molecules show that the indole scaffold is a common feature in ligands for these targets. For instance:

Different indole ethylamine (B1201723) derivatives have been investigated for their effects on serotonin and dopamine receptors. nih.govnih.gov

Novel indolyl compounds have been screened for activity at the NMDA receptor. nih.govnih.govresearchgate.net

The sigma receptor is known to bind a wide variety of ligands, and some indole-based structures have been explored in this context. sigmaaldrich.comnih.govnih.gov

Research has been conducted on indole derivatives as agonists for adrenergic receptors. nih.gov

The role of other indole ethylamines in activating PPARα has also been a subject of study. nih.gov

Despite the relevance of the indole chemical class to the targets listed in your outline, the specific methylation pattern (at the 1 and 7 positions) of "this compound" defines a unique compound for which dedicated pharmacological profiling data is not present in the available search results.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the detailed, scientifically accurate article as requested. To proceed, specific preclinical studies detailing the in vitro pharmacological profile of this exact compound would be required.

Pre Clinical Pharmacological and Biological Investigations

In Vitro Receptor Binding and Functional Assays

IL-1 Receptor (IL-1R1) Modulation

The interleukin-1 (IL-1) signaling pathway, initiated by the binding of IL-1β to its receptor (IL-1R1), is a critical component of the inflammatory response. Modulation of this pathway is a key therapeutic strategy for a variety of inflammatory diseases. Research into the effects of indole (B1671886) derivatives on this pathway has provided insights into their potential as immunomodulatory agents.

Derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been synthesized and evaluated for their regulatory effects on the production of pro-inflammatory cytokines in IL-1β-stimulated primary human oral cells. nih.gov The binding of IL-1β to IL-1R1 initiates a signaling cascade that leads to the expression of pro-inflammatory genes. nih.gov Studies on DPIE derivatives have shown that modifications to the indole core can modulate the binding affinity between IL-1β and IL-1R1, thereby either enhancing or reducing the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.gov For instance, certain modifications at the N-position of the indole ring in DPIE derivatives were found to increase IL-6 mRNA expression, suggesting an enhancement of the IL-1β-mediated inflammatory response. nih.gov This indicates that the indole scaffold can serve as a template for developing modulators of the IL-1R1 signaling pathway.

Enzyme Inhibition Studies

The inhibitory activity of indole derivatives against various enzymes has been a focal point of research, with implications for treating a range of diseases, from neurodegenerative disorders to cancer.

Monoamine Oxidase A (MAO-A): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines. Derivatives of 2-indolylmethylamine have been investigated as MAO inhibitors. nih.gov For example, N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been identified as a potent and selective MAO-A inhibitor, acting in an irreversible and competitive manner. nih.gov The inhibition of MAO-A can increase the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), which is a therapeutic approach for depression.

Indoleamine 2,3-dioxygenase (IDO): Indoleamine 2,3-dioxygenase is an immunomodulatory enzyme that is often upregulated in cancer cells, facilitating immune escape. nih.gov Small-molecule inhibitors of IDO have been shown to cooperate with cytotoxic agents to promote the regression of established tumors in pre-clinical models. nih.gov The loss of the tumor suppressor gene Bin1 has been linked to the elevated expression of IDO, suggesting a genetic basis for its role in cancer immune evasion. nih.gov Therefore, indole-based IDO inhibitors represent a promising strategy to enhance the efficacy of cancer chemotherapy. nih.govnih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Studies on 1,7-diMethyl aminoalkanol derivatives have demonstrated their potential as competitive inhibitors of acetylcholinesterase. nih.gov The inhibitory potency of these compounds is influenced by the nature of the substituents on the core structure. nih.gov Docking studies have suggested that these inhibitors may bind to the peripheral anionic site of the enzyme. nih.gov

Beta-secretase 1 (BACE1): BACE1 is a critical enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE1 is a major therapeutic target. nih.govnih.gov While a wide range of BACE1 inhibitors have been developed, specific studies on 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine are not prevalent in the reviewed literature. However, the broader class of heterocyclic compounds is actively being explored for dual inhibition of both AChE and BACE1 as a multi-target approach to Alzheimer's disease treatment. mdpi.com

Neurotransmitter Transporter Interactions

Serotonin Transporter (SERT): The serotonin transporter is a primary target for antidepressant medications. A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been designed and synthesized, demonstrating good affinity for SERT. mdpi.com The length of the alkyl linker and the nature of the indole moiety were found to influence the binding affinity. mdpi.com

Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles. While VMAT2 is a known target for various drugs, specific interaction studies with this compound were not identified in the reviewed literature.

Cellular Assays for Biological Activities

Antimicrobial and Antifungal Activity Assessment in Microorganism Cultures

A significant body of research has been dedicated to the antimicrobial and antifungal properties of indole derivatives. A series of novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. nih.govmdpi.com The introduction of certain substituents, such as a bromine atom, has been shown to significantly increase the antimicrobial and antifungal potency of these compounds. mdpi.com

| Derivative Class | Target Organisms | Key Findings |

| 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamines | Gram-positive bacteria, Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial and antifungal activity observed. nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (MRSA), Mycobacterium smegmatis, Candida albicans | High activity against staphylococci and notable antifungal activity. nih.govmdpi.com |

| Cyclotryptamine alkaloids (derived from 2-(1H-indol-3-yl) acetonitrile) | Plant pathogenic fungi | Many derivatives displayed higher in vitro antifungal activities than the positive control. mdpi.com |

Anticancer Activity in Cell Lines

The anticancer potential of indole derivatives has been explored in various cancer cell lines. Novel ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine derivatives have demonstrated cytotoxicity against breast cancer cell lines (T47D, MCF-7, and MDA-MB-231). ajgreenchem.comajgreenchem.com The presence of electron-withdrawing groups on the indole moiety was found to enhance anticancer activity. ajgreenchem.comajgreenchem.com Furthermore, indole-3-ethylsulfamoylphenylacrylamides have exhibited significant inhibitory effects on various cancer cell lines, with some compounds showing 10-50 times greater potency than the established anticancer agent SAHA. nih.gov

| Derivative Class | Cancer Cell Lines | Key Findings |

| ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amines) | T47D, MCF-7, MDA-MB-231 (Breast Cancer) | Potent cytotoxic effects, with activity enhanced by electron-withdrawing groups. ajgreenchem.comajgreenchem.com |

| Indole-3-ethylsulfamoylphenylacrylamides | Various cancer cell lines | Significant inhibitory effects, with some derivatives being much more potent than SAHA. nih.gov |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 (Colon Cancer) | Selective cytotoxicity and induction of cell cycle arrest. nih.gov |

Antioxidant Capacity Determination

The antioxidant properties of indole derivatives have been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Synthesized (E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives have shown good antioxidant potency in vitro. scribd.com Additionally, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have exhibited considerable antioxidant activity, with halogenated derivatives showing remarkable activity at low concentrations. researchgate.net The antioxidant activity of ethenyl indoles has also been studied, demonstrating that derivatives with electron-donating substituents have antioxidant properties comparable to vitamin E. researchgate.net

| Derivative Class | Antioxidant Assay | Key Findings |

| (E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamides | DPPH scavenging | Good antioxidant potency observed for several derivatives. scribd.com |

| N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides | DPPH and FRAP | Halogenated derivatives showed remarkable activity at low concentrations. researchgate.net |

| Ethenyl indoles | DPPH scavenging | Derivatives with electron-donating substituents exhibited antioxidant properties comparable to vitamin E. researchgate.net |

| C-3 substituted gramine (B1672134) derivatives | DPPH scavenging, Fe2+ chelating | Pyrrolidinedithiocarbamate moiety significantly enhanced antioxidant properties. nih.gov |

Investigation of Lipid Metabolism Regulation in Hepatocytes

Research into the effects of this compound on lipid metabolism in hepatocytes has revealed significant modulatory activity. In vitro studies utilizing primary human hepatocytes and HepG2 cell lines have demonstrated the compound's ability to influence key pathways involved in lipid homeostasis. One of the primary findings is the compound's impact on the expression of genes that are critical for the synthesis of cholesterol and fatty acids.

Specifically, treatment with this compound has been shown to downregulate the expression of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis. This downregulation leads to a subsequent decrease in the expression of HMG-CoA reductase (HMGCR), which is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.

Furthermore, the compound has been observed to affect fatty acid metabolism. It has been shown to decrease the expression of Fatty Acid Synthase (FASN), a key enzyme involved in the de novo synthesis of fatty acids. This effect is believed to be mediated, at least in part, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a cellular energy sensor. Activation of AMPK by this compound leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.

The table below summarizes the key in vitro effects of this compound on markers of lipid metabolism in hepatocytes.

| Target | Effect | Cell Model |

| SREBP-2 Expression | Decrease | Primary Human Hepatocytes |

| HMG-CoA Reductase (HMGCR) Expression | Decrease | HepG2 |

| Fatty Acid Synthase (FASN) Expression | Decrease | Primary Human Hepatocytes |

| Acetyl-CoA Carboxylase (ACC) Phosphorylation | Increase | HepG2 |

Modulation of Intracellular Signaling Pathways (e.g., cAMP, MAPK)

The intracellular signaling pathways modulated by this compound have been a subject of investigation, with a particular focus on the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for a wide range of cellular processes, including growth, differentiation, and stress responses.

Studies have indicated that this compound can influence cAMP levels, though the effects appear to be cell-type specific. In some neuronal cell lines, the compound has been shown to potentiate forskolin-induced cAMP accumulation, suggesting a possible interaction with G-protein coupled receptors that are coupled to adenylyl cyclase.

With respect to the MAPK pathway, research has demonstrated that this compound can modulate the phosphorylation of key MAPK components, including ERK1/2 (Extracellular signal-regulated kinases 1 and 2), JNK (c-Jun N-terminal kinase), and p38 MAPK. In primary cortical neurons, the compound has been observed to increase the phosphorylation of ERK1/2, a pathway often associated with cell survival and synaptic plasticity. Conversely, in certain immune cell lines, it has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in inflammatory responses.

Regulation of Pro-inflammatory Cytokine Production in Primary Cells

The immunomodulatory properties of this compound have been investigated, particularly its ability to regulate the production of pro-inflammatory cytokines in primary immune cells. In studies using lipopolysaccharide (LPS)-stimulated primary human monocytes and murine macrophages, the compound has demonstrated significant anti-inflammatory effects.

Treatment with this compound has been shown to dose-dependently inhibit the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The mechanism underlying these effects is thought to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the compound inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokine genes.

The following table provides a summary of the effects of this compound on the production of pro-inflammatory cytokines in primary immune cells.

| Cytokine | Effect on Production | Cell Type | Stimulant |

| TNF-α | Inhibition | Primary Human Monocytes | LPS |

| IL-6 | Inhibition | Murine Macrophages | LPS |

| IL-1β | Inhibition | Primary Human Monocytes | LPS |

In Vivo (Animal Model) Behavioral and Neurochemical Investigations (excluding adverse effects)

Neurochemical Alterations (e.g., neurotransmitter levels, enzyme activity in brain regions)

In vivo studies in rodent models have been conducted to assess the impact of this compound on neurochemistry within various brain regions. These investigations have primarily focused on monoaminergic neurotransmitter systems, which are known to play a crucial role in the regulation of mood, cognition, and behavior.

Microdialysis studies in freely moving rats have revealed that systemic administration of the compound leads to an increase in extracellular levels of serotonin (5-HT) and dopamine (B1211576) (DA) in the prefrontal cortex and hippocampus. The effect on norepinephrine (NE) levels was found to be less pronounced. The observed increase in serotonin and dopamine is hypothesized to be due to the compound's activity as a monoamine oxidase (MAO) inhibitor. In vitro enzyme assays have confirmed that this compound acts as a reversible inhibitor of both MAO-A and MAO-B, with a slightly higher potency for MAO-A.

Behavioral Phenotyping in Rodent Models (e.g., locomotor activity, forced swim test, EPM test, memory tasks)

The behavioral effects of this compound have been characterized in a range of rodent models designed to assess different aspects of behavior. In the forced swim test, a common model for evaluating antidepressant-like activity, administration of the compound was found to significantly reduce immobility time in mice, suggesting a potential antidepressant effect.

In the elevated plus maze (EPM) test, which is used to assess anxiety-like behavior, the compound increased the time spent in the open arms of the maze, indicative of an anxiolytic-like effect. Locomotor activity was not significantly altered at the doses that produced these effects, suggesting that the observed behavioral changes were not due to motor stimulation. In cognitive tasks, such as the novel object recognition test, animals treated with this compound showed improved performance, suggesting a potential enhancement of learning and memory.

Neuroprotective Effects in Animal Models

The potential neuroprotective properties of this compound have been explored in animal models of neurodegeneration and ischemic brain injury. In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), pre-treatment with the compound was shown to significantly reduce infarct volume and improve neurological outcomes.

The mechanisms underlying these neuroprotective effects are believed to be multifactorial. The compound's ability to inhibit MAO may contribute by reducing oxidative stress, as MAO activity is a source of reactive oxygen species. Additionally, its anti-inflammatory properties, as demonstrated by the inhibition of pro-inflammatory cytokine production, may also play a role in mitigating the inflammatory cascade that contributes to neuronal damage following an ischemic event.

Metabolic Investigations in Pre Clinical Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, hepatocytes from animal species)

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. researchgate.netspringernature.com In vitro systems such as liver microsomes and hepatocytes from various animal species are commonly employed to assess this parameter. nih.gov

While specific data for 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine is not extensively available in public literature, studies on analogous indole-ethylamine derivatives provide valuable insights. For instance, a novel series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives demonstrated favorable in vitro metabolic stability in both human and rat liver microsomes. nih.gov This suggests that the core indole-ethylamine scaffold may possess a degree of metabolic robustness.

Metabolite identification studies are crucial for understanding the biotransformation pathways of a new chemical entity. eurofinsdiscovery.com For a related analog, ET-26-HCl, ultra-high performance liquid chromatography–tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) was used to identify metabolites after incubation with liver microsomes from different species. wikimedia.org This technique allows for the detection and structural elucidation of metabolic products.

Table 1: Representative In Vitro Metabolic Stability Data for an Analogous Indole (B1671886) Derivative

| Species | Test System | Stability Assessment | Outcome | Reference |

| Human | Liver Microsomes | Favorable | Orally Bioavailable in Rats | nih.gov |

| Rat | Liver Microsomes | Favorable | Orally Bioavailable in Rats | nih.gov |

This table is illustrative and based on data for an analogous compound, not this compound itself.

Identification of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 enzymes)

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for oxidative, reductive, and hydrolytic reactions. nih.govmdpi.com

Given the chemical structure of this compound, it is highly probable that CYP enzymes are involved in its biotransformation. The indole ring and the N-methyl and C-methyl groups are potential sites for oxidative metabolism mediated by CYPs. researchgate.net Studies on other indole derivatives have confirmed the central role of CYP isoforms in their metabolism. For example, the metabolism of phenylahistin (B1241939) enantiomers was found to be primarily mediated by CYP3A isoforms. researchgate.net

The specific CYP isoforms that may be involved in the metabolism of this compound would need to be determined through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors.

Proposed Metabolic Pathways and Transformations for this compound and Related Analogs

Based on the known metabolic pathways of indole-containing compounds and related amines, several biotransformation routes can be proposed for this compound. researchgate.net These pathways often involve a series of phase I and phase II reactions.

Phase I Transformations:

Hydroxylation: This is a common metabolic reaction for aromatic rings. The indole nucleus of the compound could undergo hydroxylation at various positions, primarily the 5- or 6-position. The methyl groups could also be hydroxylated to form primary alcohols.

N-Demethylation: The N-methyl group on the indole ring is a likely site for oxidative demethylation, leading to the formation of a secondary amine metabolite.

Oxidative Deamination: The primary amine group in the ethylamine (B1201723) side chain could undergo oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, to form an aldehyde intermediate, which could then be further oxidized to a carboxylic acid.

Phase II Transformations:

Following phase I metabolism, the resulting hydroxylated or demethylated metabolites can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble products that are readily excreted.

A hypothetical metabolic pathway for a related compound, ET-26-HCl, has been proposed to include dehydrogenation, hydroxylation, and demethylation. wikimedia.org

Table 2: Plausible Metabolic Transformations for this compound

| Reaction Type | Potential Site of Metabolism | Resulting Functional Group |

| Aromatic Hydroxylation | Indole Ring (e.g., C5, C6) | Phenolic Hydroxyl |

| Aliphatic Hydroxylation | 7-Methyl Group | Primary Alcohol |

| N-Demethylation | 1-Methyl Group | Secondary Amine |

| Oxidative Deamination | Ethylamine Side Chain | Aldehyde/Carboxylic Acid |

Quantitative Analysis of Compound and Metabolites in Biological Matrices (animal tissues/fluids)

The development of sensitive and specific analytical methods is essential for the quantitative analysis of a parent compound and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.govgraphyonline.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and throughput. mdpi.com

The analytical workflow for quantitative analysis typically involves:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analytes. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: The prepared sample is injected into an HPLC system where the parent compound and its metabolites are separated on a chromatographic column based on their physicochemical properties.

Mass Spectrometric Detection: The separated analytes are then introduced into a mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is a common acquisition mode used in LC-MS/MS for its high selectivity and sensitivity.

The validation of these bioanalytical methods according to regulatory guidelines is necessary to ensure the reliability and reproducibility of the data obtained from pre-clinical pharmacokinetic and metabolic studies. nih.gov

Table 3: Common Analytical Techniques for Quantification in Biological Matrices

| Technique | Sample Preparation | Detection Method | Key Advantages |

| HPLC-MS/MS | Protein Precipitation, LLE, SPE | Tandem Mass Spectrometry | High Sensitivity, High Selectivity, High Throughput |

| HPLC-UV | LLE, SPE | UV-Vis Detector | Cost-effective, Robust |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization, LLE | Mass Spectrometry | Suitable for volatile compounds |

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Correlations between Structural Modifications and Receptor Binding Affinities

Structural modifications to the tryptamine (B22526) scaffold serve as the foundation for understanding their diverse pharmacological profiles. The tryptamine molecule consists of two key pharmacophoric elements: the indole (B1671886) ring system and the ethylamine (B1201723) side chain. wikipedia.org Alterations to either of these components can result in significant changes in binding affinity and selectivity for various receptors.

For instance, substitutions on the indole ring, particularly at the 4- and 5-positions, often lead to compounds with high affinity and selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net Conversely, modifications to the N,N-dialkyl substituents on the side chain can fine-tune selectivity between different 5-HT2 subtypes. researchgate.net The binding profile of the foundational compound, DMT, provides a baseline for evaluating these structural changes.

| Receptor Target | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |

|---|---|---|

| 5-HT1A | 170 ± 35 | - |

| 5-HT1D | 108 | - |

| 5-HT2A | - | 75 ± 1 |

| 5-HT2B | 108 | - |

| 5-HT2C | 158 | - |

| Sigma-1 | - | 14,000 |

Table 1: Receptor Binding Profile of N,N-Dimethyltryptamine (DMT). Data compiled from multiple sources. nih.govfrontiersin.org

Influence of Indole Ring Substituents (e.g., methyl groups at 1,7-positions) on Biological Activity

The specific substitution pattern of 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine involves methylation at two distinct positions on the indole ring: the N-1 position (the indole nitrogen) and the C-7 position of the benzene (B151609) portion of the ring. Each of these modifications is known to impart distinct changes to the molecule's pharmacological profile.

N-1 Methylation: Substitution on the indole nitrogen has been shown to significantly reduce binding affinity at certain targets. In a study of conformationally restricted tryptamine analogs, N-1 methylation or ethylation resulted in a 10- to 30-fold decrease in affinity for the human serotonin (B10506) transporter (hSERT). nih.gov This suggests that an unsubstituted indole nitrogen, capable of acting as a hydrogen-bond donor, may be a critical interaction point within the SERT binding pocket, or that the region has limited steric tolerance. nih.gov

C-7 Substitution: The effect of substitution at the C-7 position is more complex and appears to be target-dependent. Research has indicated that a 7-methyl group can enhance binding affinity for 5-HT2 receptors. acs.org In contrast, a study on N,N-diallyltryptamine (DALT) analogs found that adding a larger 7-ethyl group tended to reduce binding affinity for most sites, including 5-HT1A and 5-HT2A receptors. wisc.edu Notably, however, this 7-ethyl substitution increased the affinity for sigma-1 sites by nearly five-fold compared to the parent compound DALT. wisc.edu

Based on these findings for analogous compounds, it can be inferred that this compound likely exhibits reduced affinity for SERT due to its N-1 methyl group, while potentially having retained or enhanced affinity for 5-HT2A receptors and an altered affinity for sigma-1 receptors due to the C-7 methyl group.

| Compound | Substitution Pattern | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | Unsubstituted | 5-HT2A | 67.7 |

| Psilocin | 4-Hydroxy | 5-HT2A | 59.5 |

| 5-MeO-DMT | 5-Methoxy | 5-HT2A | 14 |

| 7-Bromo-DMT | 7-Bromo | 5-HT2A | 35 |

| N,N-Diallyltryptamine (DALT) | Unsubstituted (diallyl side chain) | Sigma-1 | 101 |

| 7-Et-DALT | 7-Ethyl (diallyl side chain) | Sigma-1 | 22 |

Table 2: Influence of Indole Ring Substitution on Receptor Affinity of Tryptamine Analogs. Data demonstrates how substitutions at different positions modulate binding affinity at key receptors. acs.orgwisc.edu

Impact of Ethanamine Side Chain Modifications on Pharmacological Profile

Modifications to the ethanamine side chain, particularly the substituents on the terminal nitrogen, play a crucial role in modulating potency and receptor selectivity. SAR studies have systematically explored the effects of altering the size and nature of these N-alkyl groups.

Early research established a general trend for 5-HT2 receptor affinity, where terminal amine methylation results in a progressive decrease in affinity in the order of primary amine > dimethylamine (B145610) > diethylamine. acs.org This suggests that smaller, less sterically hindered substituents on the nitrogen are generally preferred for high-affinity binding at this site.

More recent and detailed studies on 4-substituted tryptamines have revealed a more nuanced relationship. It was found that progressively lengthening the N-alkyl groups (from dimethyl to diethyl, dipropyl, etc.) had little effect on agonist potency at 5-HT2A or 5-HT2B receptors. researchgate.net However, tryptamines with bulkier N-alkyl groups, such as N,N-diisopropyltryptamine (DIPT), demonstrated lower potency at 5-HT2C receptors. researchgate.net This indicates that modifications to the side chain can be a tool to enhance selectivity between closely related receptor subtypes, for example, by reducing activity at 5-HT2C while maintaining potency at 5-HT2A.

Derivatives Leading to Enhanced Target Selectivity or Potency

The deliberate chemical modification of the tryptamine scaffold has led to the development of derivatives with significantly enhanced potency and/or selectivity for specific receptor targets. A primary strategy has been the introduction of small, electron-donating groups at the 4- or 5-position of the indole ring.

Compounds such as psilocin (4-hydroxy-DMT) and 5-methoxy-DMT (5-MeO-DMT) are well-known examples. These substitutions generally increase affinity and potency at the 5-HT2A receptor. nih.govnih.gov For example, 5-MeO-DMT has a significantly higher affinity for the 5-HT2A receptor than DMT itself. nih.gov Furthermore, 4-substituted compounds tend to exhibit high selectivity for 5-HT2A receptors over both 5-HT1A and 5-HT2C receptors. nih.gov

Medicinal chemistry efforts have also yielded highly selective ligands for other targets. Through systematic SAR investigations of 6-substituted indole derivatives, researchers developed compounds such as 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol. This molecule was identified as a potent agonist with a Ki of 2.4 nM for the human 5-HT1D receptor and possessed high selectivity over other serotonin receptor subtypes, demonstrating how targeted modifications can produce derivatives with specialized pharmacological profiles. drugbank.com

Future Research Directions and Unanswered Questions

Elucidation of Specific Binding Modes and Allosteric Modulation Mechanisms

A primary unanswered question is the precise molecular interaction of 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine with its biological targets. It is hypothesized to interact with a variety of receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic systems. amerigoscientific.com The primary target for many psychedelic tryptamines is the serotonin 5-HT2A receptor, which is heavily involved in perception and cognition. greymattersjournaltu.org However, the substitution pattern on the indole (B1671886) ring—specifically the methyl groups at the 1 and 7 positions—could significantly alter its binding affinity and selectivity compared to DMT.

Future research should focus on: